Technical Guide: Synthesis of N-Acetyl-6-Methylanthranilic Acid
Technical Guide: Synthesis of N-Acetyl-6-Methylanthranilic Acid
The following technical guide details the synthesis of N-acetyl-6-methylanthranilic acid (2-acetamido-6-methylbenzoic acid). This document is structured for researchers and process chemists, prioritizing high-purity synthesis via the Nitro-Xylene Oxidation Route , which offers superior regiochemical certainty compared to the Hofmann rearrangement of 3-methylphthalimide.
Executive Summary
Target Molecule: N-Acetyl-6-methylanthranilic acid IUPAC Name: 2-Acetamido-6-methylbenzoic acid Core Structure: Anthranilic acid scaffold with a methyl group at the C6 position and an N-acetylated amine at C2.[1] Primary Application: Intermediate in the synthesis of quinazolinone alkaloids, bioactive heterocycles, and potentially as a ligand in coordination chemistry.
This guide recommends a three-step linear pathway starting from 2-nitro-m-xylene . This route avoids the regioselectivity issues inherent in the Hofmann rearrangement of 3-substituted phthalimides and bypasses the blocked cyclization sites that prevent the use of the Sandmeyer-isatin protocol.
Synthesis Pathway Overview[2]
-
Oxidation: 2-Nitro-m-xylene
2-Methyl-6-nitrobenzoic acid. -
Reduction: 2-Methyl-6-nitrobenzoic acid
6-Methylanthranilic acid. -
Acetylation: 6-Methylanthranilic acid
N-Acetyl-6-methylanthranilic acid.
Retrosynthetic Analysis & Pathway Logic
The strategic disconnection focuses on the amide bond and the reduction of the nitro group, tracing back to a commercially available nitro-xylene precursor.
Figure 1: Retrosynthetic disconnection showing the conversion of 2-nitro-m-xylene to the target amide.
Experimental Protocols
Phase 1: Synthesis of the Precursor (6-Methylanthranilic Acid)
While 6-methylanthranilic acid (CAS 4389-50-8) is commercially available, in-house preparation is often required for scale-up or cost optimization.
Step 1.1: Selective Oxidation (Contextual)
Note: This step requires careful control to prevent over-oxidation to 2-nitroisophthalic acid.
-
Starting Material: 2-Nitro-m-xylene.[2]
-
Reagents: Dilute Nitric Acid (30-35%) or Chromic Acid.
-
Mechanism: Benzylic oxidation. The steric bulk of the nitro group and the ortho-methyls makes the oxidation slower than in p-xylene, allowing for mono-oxidation control.
-
Literature Insight: Industrial patents (e.g., CN111718264A) describe using dilute
at elevated temperatures ( ) under pressure to achieve selectivity, followed by fractional crystallization to separate the 2-methyl-6-nitrobenzoic acid from the 3-nitro isomer.
Step 1.2: Catalytic Hydrogenation (Key Protocol)
This is the preferred laboratory method for generating high-purity 6-methylanthranilic acid from 2-methyl-6-nitrobenzoic acid.
Reagents & Equipment:
-
2-Methyl-6-nitrobenzoic acid (10.0 g, 55.2 mmol)
-
Palladium on Carbon (Pd/C, 10% w/w, 0.5 g)
-
Methanol (MeOH, 150 mL)
-
Hydrogen gas (
, balloon or low-pressure hydrogenation apparatus) -
Celite pad for filtration
Procedure:
-
Dissolution: In a 500 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of 2-methyl-6-nitrobenzoic acid in 150 mL of methanol.
-
Catalyst Addition: Carefully add 0.5 g of 10% Pd/C catalyst under an inert atmosphere (nitrogen purge) to avoid ignition.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the mixture vigorously under
atmosphere (1 atm is usually sufficient, or 30 psi in a Parr shaker) at room temperature. -
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The disappearance of the nitro compound typically occurs within 2–4 hours.
-
Work-up: Once complete, filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of methanol.
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a solid residue.
-
Purification: Recrystallize from water or aqueous ethanol if necessary.
-
Yield: Expect 90–95% (approx. 7.5–8.0 g).
-
Product: 6-Methylanthranilic acid (Yellowish solid, MP: 128–130°C).
-
Phase 2: N-Acetylation (Target Synthesis)
This step converts the free amine to the acetamide. The presence of the methyl group at the 6-position (ortho to the carboxyl) and the amine at the 2-position creates a sterically crowded environment, but acetylation proceeds smoothly with acetic anhydride.
Reagents:
-
6-Methylanthranilic acid (5.0 g, 33.1 mmol)
-
Acetic Anhydride (
, 10 mL, excess) -
Glacial Acetic Acid (15 mL, as solvent)
-
Water (for quenching)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 5.0 g of 6-methylanthranilic acid in 15 mL of glacial acetic acid.
-
Addition: Add 10 mL of acetic anhydride.
-
Heating: Heat the mixture to gentle reflux (
) for 30–60 minutes. The solid should dissolve, forming a clear solution.-
Note: Extended heating may lead to the formation of the benzoxazinone (cyclic anhydride derivative). If this occurs, hydrolysis in the next step will revert it to the desired N-acetyl acid.
-
-
Quenching: Allow the mixture to cool to approx.
.[3] Slowly add 20 mL of water to hydrolyze excess acetic anhydride. -
Crystallization: Continue cooling to room temperature, then chill in an ice bath (
). The N-acetyl-6-methylanthranilic acid should precipitate as a white/off-white solid. -
Filtration: Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (
) to remove residual acetic acid. -
Drying: Dry the product in a vacuum oven at
overnight.
Data Summary Table:
| Parameter | Value / Description |
| Starting Mass | 5.0 g (6-Methylanthranilic acid) |
| Reagent | Acetic Anhydride (excess) |
| Solvent | Glacial Acetic Acid |
| Temperature | Reflux ( |
| Typical Yield | 85–92% |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | Expect >180°C (Analogue N-acetylanthranilic acid MP is ~185°C; methyl group may shift this slightly) |
Analytical Characterization
To validate the synthesis, the following analytical signatures should be confirmed:
-
1H NMR (DMSO-d6):
-
2.1–2.2 ppm: Singlet (3H), Acetyl
. -
2.3–2.4 ppm: Singlet (3H), Aryl
(C6 position). - 7.0–7.5 ppm: Multiplets (3H), Aromatic protons (C3, C4, C5).
- 10.0–11.0 ppm: Broad singlet (1H), NH (Amide).
- 12.0–13.0 ppm: Broad singlet (1H), COOH.
-
2.1–2.2 ppm: Singlet (3H), Acetyl
-
IR Spectroscopy:
-
3300–2500 cm⁻¹: Broad OH stretch (Carboxylic acid).
-
1680–1660 cm⁻¹: C=O stretch (Amide I).
-
1700–1690 cm⁻¹: C=O stretch (Carboxylic acid).
-
Safety & Hazards
-
2-Methyl-6-nitrobenzoic acid: Irritant.
-
6-Methylanthranilic acid: Potential irritant. Anthranilic acid derivatives can be biologically active.
-
Acetic Anhydride: Corrosive, lachrymator, flammable. Handle in a fume hood.
-
Palladium on Carbon: Pyrophoric when dry and saturated with hydrogen. Keep wet or under inert gas.
References
-
Sigma-Aldrich. Product Specification: 2-Amino-6-methylbenzoic acid (CAS 4389-50-8). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 2-Amino-6-methylbenzoic acid Compound Summary. Retrieved from
-
Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid (CN111718264A). Retrieved from
-
Organic Syntheses. General procedures for Acetylation of Anthranilic Acids (Analogous). Coll. Vol. 2, p. 135.[4] Retrieved from
Sources
- 1. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JPH05132450A - Production of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
